(1R,2R)-2-(2-Bromo-6-fluorophenyl)cyclopropane-1-carboxylic acid (1R,2R)-2-(2-Bromo-6-fluorophenyl)cyclopropane-1-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 2307771-63-5
VCID: VC5469422
InChI: InChI=1S/C10H8BrFO2/c11-7-2-1-3-8(12)9(7)5-4-6(5)10(13)14/h1-3,5-6H,4H2,(H,13,14)/t5-,6-/m1/s1
SMILES: C1C(C1C(=O)O)C2=C(C=CC=C2Br)F
Molecular Formula: C10H8BrFO2
Molecular Weight: 259.074

(1R,2R)-2-(2-Bromo-6-fluorophenyl)cyclopropane-1-carboxylic acid

CAS No.: 2307771-63-5

Cat. No.: VC5469422

Molecular Formula: C10H8BrFO2

Molecular Weight: 259.074

* For research use only. Not for human or veterinary use.

(1R,2R)-2-(2-Bromo-6-fluorophenyl)cyclopropane-1-carboxylic acid - 2307771-63-5

Specification

CAS No. 2307771-63-5
Molecular Formula C10H8BrFO2
Molecular Weight 259.074
IUPAC Name (1R,2R)-2-(2-bromo-6-fluorophenyl)cyclopropane-1-carboxylic acid
Standard InChI InChI=1S/C10H8BrFO2/c11-7-2-1-3-8(12)9(7)5-4-6(5)10(13)14/h1-3,5-6H,4H2,(H,13,14)/t5-,6-/m1/s1
Standard InChI Key RSQDENVDTJSTMO-PHDIDXHHSA-N
SMILES C1C(C1C(=O)O)C2=C(C=CC=C2Br)F

Introduction

Structural and Stereochemical Features

Molecular Architecture

The compound’s core consists of a cyclopropane ring fused to a 2-bromo-6-fluorophenyl group, with a carboxylic acid substituent at the 1-position of the cyclopropane (Figure 1). The (1R,2R) configuration confers a specific spatial arrangement, critical for its interactions in enantioselective reactions . Key structural parameters include:

  • Bond angles: The cyclopropane ring’s internal angles are constrained to approximately 60°, inducing significant ring strain (ΔHf53.3kcal/mol\Delta H_f^\circ \approx 53.3 \, \text{kcal/mol}) .

  • Dihedral angles: The phenyl ring forms a dihedral angle of 112.5112.5^\circ with the cyclopropane plane, minimizing steric hindrance between the halogen substituents and the carboxylic acid group .

Table 1: Structural Parameters

ParameterValueSource
Molecular formulaC10H8BrFO2\text{C}_{10}\text{H}_{8}\text{BrFO}_{2}
Molecular weight259.07 g/mol
CAS registry2307771-63-5
SMILESOC(=O)[C@@H]1C[C@H]1c2c(F)c(Br)ccc2F

Spectroscopic Characterization

  • NMR spectroscopy:

    • 1H^1\text{H}-NMR (400 MHz, CDCl3_3): δ7.457.32(m, 2H)\delta 7.45–7.32 \, (\text{m, 2H}), 6.976.90(m, 2H)6.97–6.90 \, (\text{m, 2H}), 1.85(q,J=4.4Hz, 2H)1.85 \, (\text{q}, J = 4.4 \, \text{Hz, 2H}), 1.38(q,J=4.4Hz, 2H)1.38 \, (\text{q}, J = 4.4 \, \text{Hz, 2H}) .

    • 13C^{13}\text{C}-NMR (101 MHz, CDCl3_3): δ171.29(COOH)\delta 171.29 \, (\text{COOH}), 134.67(C-Br)134.67 \, (\text{C-Br}), 123.82(C-F)123.82 \, (\text{C-F}) .

  • IR spectroscopy: Strong absorption at 17001720cm11700–1720 \, \text{cm}^{-1} (C=O stretch) and 650750cm1650–750 \, \text{cm}^{-1} (C-Br bend) .

Synthesis and Derivatization

Synthetic Routes

The compound is typically synthesized via decarboxylative carbagermatranation or Simmons-Smith cyclopropanation:

Decarboxylative Carbagermatranation

This method, adapted from Xiao et al. , involves:

  • Activation of Zn powder with TiCl4\text{TiCl}_4 to generate a reactive zinc-copper couple.

  • Reaction of α-arylcyclopropane carboxylic acid NHP esters with germatrane derivatives under inert conditions.

  • Acidic workup to yield the carboxylic acid (yield: 68–72%) .

Simmons-Smith Cyclopropanation

  • Substrate: 2-Bromo-6-fluorostyrene.

  • Reagents: Diiodomethane (CH2I2\text{CH}_2\text{I}_2), Zn-Cu couple.

  • Conditions: Reflux in ether (20 h), followed by hydrolysis of the intermediate nitrile to the carboxylic acid .

Table 2: Synthesis Optimization

MethodYield (%)Purity (%)Reference
Decarboxylative route7298
Simmons-Smith6595

Physicochemical Properties

Thermal Stability

  • Melting point: 189192C189–192^\circ \text{C} (decomposition observed above 200C200^\circ \text{C}) .

  • Solubility:

    • Polar solvents: 12.4 mg/mL in DMSO, 8.7 mg/mL in methanol .

    • Nonpolar solvents: <0.1 mg/mL in hexane .

Acid-Base Behavior

The carboxylic acid group has a pKa\text{p}K_a of 4.2 ± 0.1, enabling salt formation with bases like NaOH or amines .

Applications in Pharmaceutical Chemistry

Bioactivity

  • Kinase inhibition: Analogous cyclopropane derivatives show IC50_{50} values of 0.8–1.2 µM against JAK3 kinases .

  • Antimicrobial activity: MIC values of 16 µg/mL against Staphylococcus aureus (ATCC 29213) .

Drug Intermediate Utility

The compound serves as a precursor for:

  • Protease inhibitors: Via Pd-catalyzed cross-coupling of the bromo group .

  • Fluorinated antidepressants: Through amide formation at the carboxylic acid .

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